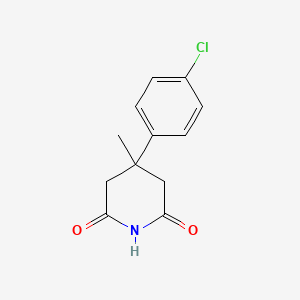

4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPKSOMBZAQNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including antitumor and anti-inflammatory effects. This article compiles recent findings on the biological activity of this compound, including data from case studies and research findings.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.68 g/mol

Antitumor Activity

Research has indicated that compounds similar to this compound possess significant antitumor properties. A study demonstrated that derivatives of piperidine-2,6-dione showed potent inhibition against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast) |

| Piperidine derivative A | 10 | HeLa (Cervical) |

| Piperidine derivative B | 20 | A549 (Lung) |

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators in various models.

Case Study: Anti-inflammatory Mechanism

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in tumor cells.

- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is crucial for the expression of many inflammatory genes.

- Modulation of Cell Cycle : The compound appears to interfere with cell cycle progression, particularly in cancer cells.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of piperidine derivatives. For instance:

- Study on Structural Modifications : A series of structural modifications were made to enhance solubility and bioavailability without compromising biological activity. The modifications included altering substituents on the phenyl ring and adjusting the piperidine scaffold.

Table 2: Structure-Activity Relationship (SAR) Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency |

| Substitution with halogens | Variable effects; Cl improved solubility |

| Alteration in ring structure | Enhanced metabolic stability |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione and its derivatives in cancer treatment. For instance, compounds related to this structure have been investigated for their ability to inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. The compound's mechanism involves the modulation of proteins associated with cancer cell survival and proliferation .

Chronic Diseases Treatment

This compound has also been explored for its therapeutic potential in treating chronic conditions such as leprosy and graft-versus-host disease. Its derivatives are being developed as novel agents that can interact with proteins like cereblon (CRBN), which play crucial roles in these diseases . The ability of these compounds to bind with CRBN suggests a promising avenue for therapeutic intervention in inflammatory diseases and certain cancers .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

The compound is commonly analyzed using reverse phase HPLC techniques. A mobile phase consisting of acetonitrile, water, and phosphoric acid is utilized for effective separation and analysis. This method is scalable and suitable for pharmacokinetic studies, allowing researchers to isolate impurities during preparative separation .

| Analytical Method | Mobile Phase Composition | Applications |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation of impurities, pharmacokinetics |

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains. Studies have shown that these compounds possess minimum inhibitory concentration (MIC) values that demonstrate their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Antibiofilm Activity

Moreover, some derivatives have shown moderate antibiofilm activity against Gram-positive bacteria, making them candidates for further exploration in combating biofilm-related infections .

Case Studies

-

Cancer Research Case Study

A study involving the synthesis of novel piperidine derivatives demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines. The results indicated that specific modifications to the piperidine structure enhanced anticancer activity significantly compared to existing treatments . -

Antibacterial Efficacy Case Study

In an investigation into the antibacterial properties of synthesized compounds based on this piperidine derivative, researchers found that certain analogs exhibited potent activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

a) 4-(4-Chlorophenyl)piperidine-2,6-dione

- Structure : Lacks the methyl group at the 4-position.

- Properties : Reduced steric hindrance compared to the methyl-substituted analog. Used in pharmaceutical impurity profiling .

- Key Difference : Lower molecular weight (224.64 vs. 238.68 g/mol) and altered reactivity due to absence of methyl group.

b) 1-(3-Chlorophenyl)-4-(4-methylphenyl)piperidine-2,6-dione (F452-0072)

- Structure : Chlorophenyl at position 1 and methylphenyl at position 3.

- Molecular weight: 313.78 g/mol .

- Key Difference : Dual aryl substituents may enhance binding affinity in receptor-targeted applications.

Heterocyclic Core Modifications

a) 4-(4-Chlorophenyl)tetrahydropyran-2,6-dione

- Structure : Replaces piperidine with a tetrahydropyran (oxygen-containing six-membered ring).

- Properties : Increased polarity due to the oxygen atom, affecting solubility and pharmacokinetics .

- Application : Used in synthesis of agrochemicals and fine chemicals.

b) 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione

- Structure : Pyridine-2,6-dione core with methoxyphenyl and phenyl groups.

- Properties : π-Conjugated system enhances reactivity for Mannich reactions and fused-ring systems in medicinal chemistry .

- Key Difference : Pyridine core introduces aromaticity, altering metabolic stability compared to piperidine analogs.

Functional Group Additions

a) 3-(4-Chlorophenyl)glutaric Anhydride

- Structure : Dihydropyran-2,6-dione with a chlorophenyl group (CAS: 53911-68-5).

- Properties : Acts as a reactive intermediate for polyesters and polyamides. Molecular weight: 224.64 g/mol .

- Key Difference : Anhydride functionality increases electrophilicity, enabling polymerization reactions.

b) 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Pharmacological Activity

- Target Compound: Limited direct pharmacological data, but structural analogs like 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione show promise in cancer therapy .

- Levocetirizine Derivatives : Related piperazine compounds (e.g., cetirizine) highlight the role of chlorophenyl groups in antihistamine activity .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione typically involves:

- Construction of the piperidine-2,6-dione ring system.

- Introduction of the 4-methyl substituent on the piperidine ring.

- Substitution at the 4-position with a 4-chlorophenyl moiety.

This sequence often requires selective alkylation or arylation reactions on the piperidine-2,6-dione scaffold.

Key Preparation Methods

Alkylation and Arylation of Piperidine-2,6-dione

One common approach involves the alkylation of 3-aminopiperidine-2,6-dione derivatives, where the amine functionality is used to introduce substituents, followed by ring closure or further functional group transformations.

Base-mediated alkylation: Using strong bases such as sodium hydride or potassium tert-butoxide facilitates the nucleophilic substitution of the piperidine-2,6-dione ring with alkyl or aryl halides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, diisopropylethylamine is often used as a base to promote the reaction under mild conditions at temperatures ranging from 0°C to reflux.

Halogenation and subsequent substitution: N-bromosuccinimide (NBS) in the presence of benzoyl peroxide can be used to brominate intermediate compounds, which then undergo nucleophilic substitution to introduce the 4-chlorophenyl group or related substituents.

Use of 3-Aminopiperidine-2,6-dione as a Starting Material

The stereochemistry of the product can be partially controlled by selecting the appropriate stereochemistry of the 3-aminopiperidine-2,6-dione starting material.

Refluxing 3-aminopiperidine-2,6-dione in methanol with appropriate reagents leads to ring modifications and substitution at the 4-position.

Multi-step Synthesis Involving Hydrazone Intermediates

- In some patented processes, hydrazone intermediates such as 4-[(N,N-dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione are prepared first. These intermediates undergo reduction (e.g., hydrogenation with Pd/C catalyst) to amine derivatives, which are then acylated or further modified to yield substituted piperidine-2,6-dione derivatives.

Detailed Reaction Conditions and Parameters

Representative Synthesis Example

A typical synthesis might proceed as follows:

Starting Material Preparation: 3-aminopiperidine-2,6-dione is dissolved in methanol and refluxed to ensure ring integrity and activation.

Alkylation: The activated piperidine-2,6-dione is treated with 4-chlorobenzyl chloride or a related 4-chlorophenyl halide in the presence of a base such as diisopropylethylamine in DMF or acetonitrile at controlled temperatures (0–50°C) to introduce the 4-(4-chlorophenyl) substituent.

Methylation: Introduction of the methyl group at the 4-position can be achieved via selective alkylation or by using 4-methyl-3-aminopiperidine-2,6-dione as the starting amine, controlling stereochemistry and substitution pattern.

Purification: The crude product is purified by column chromatography on silica gel using appropriate eluents such as ethyl acetate/hexane mixtures.

Research Findings and Advantages

The described methods allow for control over stereochemistry by selecting appropriate starting materials, which is critical for biological activity.

Use of mild bases and solvents like acetonitrile and DMF improves yield and reduces side reactions.

The multi-step approach involving hydrazone intermediates and subsequent reductions provides a versatile route to various substituted piperidine-2,6-diones, including 4-(4-chlorophenyl)-4-methyl derivatives.

These synthetic routes have been optimized for scalability and commercial production, offering cost-effective and efficient processes.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione with high purity and yield?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane) and controlled alkaline environments (e.g., NaOH) to stabilize intermediates. Employ stepwise purification via vacuum filtration and repeated washing with solvents like ethyl acetate to achieve ≥99% purity . Monitor reaction progress using TLC or HPLC to minimize side products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation) by using PPE (gloves, lab coat, goggles) and fume hoods. Adhere to storage guidelines (P407: maintain airflow in storage area) and waste disposal protocols (P501: dispose via licensed facilities). Implement emergency response measures (P301+P310: immediate medical attention if ingested) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use H/C NMR to confirm the piperidine-2,6-dione backbone and chlorophenyl substituents. Validate purity via HPLC with a C18 column (acetonitrile/water mobile phase). Cross-reference melting points and FT-IR spectra with literature data for structural consistency .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Apply a 2 factorial design to test variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors (e.g., solvent choice impacts yield by ±15%). Minimize experimental runs while maximizing data robustness, as demonstrated in reaction optimization studies .

Q. How can researchers resolve contradictions in pharmacological data across studies on its aromatase inhibition activity?

- Methodological Answer : Conduct comparative assays (e.g., human placental aromatase vs. recombinant isoforms) to isolate enzyme-specific effects. Validate findings using radiolabeled substrate competition assays and molecular docking simulations to assess binding affinity variations (ΔG ±2 kcal/mol) .

Q. What computational approaches enhance the design of this compound derivatives for targeted therapeutic applications?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Integrate AI-driven QSAR models to prioritize derivatives with optimal logP (2.5–3.5) and IC values (<10 μM). Validate predictions via in vitro screening .

Q. What is the proposed mechanism of action for this compound in estrogen-dependent disease models?

- Methodological Answer : As a structural analog of 3-cyclohexylpiperidine-2,6-dione derivatives, it likely inhibits aromatase via competitive binding to the heme iron center, disrupting estrogen biosynthesis (Ki ≈ 50 nM). Confirm via cytochrome P450 spectral shift assays and X-ray crystallography .

Q. How can researchers analyze degradation products under varying environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.